molecular formula C12H13FOSi B13979296 4-Fluoro-2-((trimethylsilyl)ethynyl)benzaldehyde

4-Fluoro-2-((trimethylsilyl)ethynyl)benzaldehyde

Cat. No.: B13979296
M. Wt: 220.31 g/mol
InChI Key: AXBWWQZABCTNKL-UHFFFAOYSA-N
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Description

4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C12H13FOSi. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluoro group at the 4-position and a trimethylsilyl-ethynyl group at the 2-position. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde can be synthesized through a Sonogashira coupling reaction. This involves the reaction of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires anhydrous conditions and a base such as triethylamine to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for 4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for larger-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzoic acid.

    Reduction: 4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is utilized in the synthesis of functional materials, such as polymers and organic electronic devices, due to its unique electronic properties.

    Biology and Medicine: While specific biological applications are less documented, derivatives of benzaldehyde are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It serves as an intermediate in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde is primarily related to its reactivity as an aldehyde and the presence of the fluoro and trimethylsilyl-ethynyl groups. The aldehyde group can undergo nucleophilic addition reactions, while the fluoro group can participate in electrophilic aromatic substitution. The trimethylsilyl-ethynyl group can act as a protecting group or participate in further coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzaldehyde: Lacks the fluoro and trimethylsilyl-ethynyl groups, making it less reactive in certain coupling reactions.

    4-Fluorobenzaldehyde: Lacks the trimethylsilyl-ethynyl group, limiting its use in materials science applications.

    4-[(Trimethylsilyl)ethynyl]benzaldehyde: Lacks the fluoro group, affecting its electronic properties and reactivity.

Uniqueness

4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde is unique due to the combination of the fluoro and trimethylsilyl-ethynyl groups, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C12H13FOSi

Molecular Weight

220.31 g/mol

IUPAC Name

4-fluoro-2-(2-trimethylsilylethynyl)benzaldehyde

InChI

InChI=1S/C12H13FOSi/c1-15(2,3)7-6-10-8-12(13)5-4-11(10)9-14/h4-5,8-9H,1-3H3

InChI Key

AXBWWQZABCTNKL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC(=C1)F)C=O

Origin of Product

United States

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